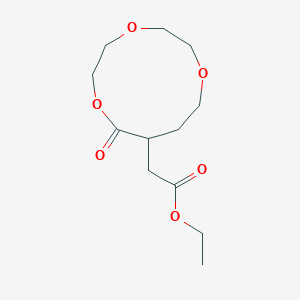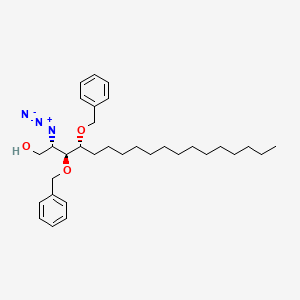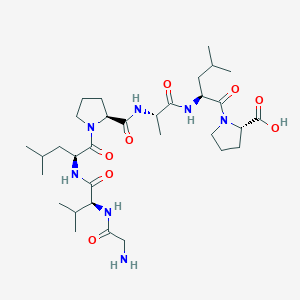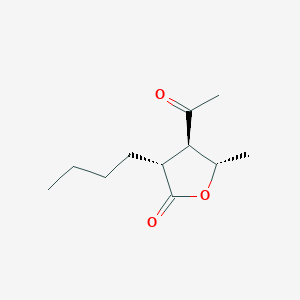
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxymethyl groups attached to the fluorene unit, which significantly impacts its physical and chemical properties. It is known for its versatile applications in organic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene typically involves the reaction of fluorene with formaldehyde and methanol under acidic conditions. The reaction is carried out at a temperature range of 10-20°C, and the fluorene is added in powder form to the mixture . The reaction mixture is then allowed to react for a period of 10-50 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene involves its ability to participate in various chemical reactions due to its aromatic nature and the presence of methoxymethyl groups. These groups facilitate π-π interactions and enhance the compound’s solubility in organic solvents, making it an ideal candidate for organic synthesis and catalysis . The compound can act as a building block in the synthesis of complex organic molecules, influencing molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Bis(trimethylsilyl)fluorene
- 9,9-Bis(2-cyanoethyl)fluorene
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
Uniqueness
Compared to these similar compounds, 9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene stands out due to its unique combination of methoxymethyl groups and tetramethyl substitution on the fluorene core. This structural modification enhances its solubility, reactivity, and versatility in various chemical processes, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
182121-31-9 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
9,9-bis(methoxymethyl)-2,3,6,7-tetramethylfluorene |
InChI |
InChI=1S/C21H26O2/c1-13-7-17-18-8-14(2)16(4)10-20(18)21(11-22-5,12-23-6)19(17)9-15(13)3/h7-10H,11-12H2,1-6H3 |
Clave InChI |
BJBJQWLYAGUTIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(C3=C2C=C(C(=C3)C)C)(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)



![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)



![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)

![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)

